molecular formula C16H10F3NO3 B560460 1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid CAS No. 1269802-68-7

1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid

Cat. No.: B560460
CAS No.: 1269802-68-7
M. Wt: 321.255
InChI Key: KGXDBNBXAPVUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group and a phenyl group in its structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-3-carboxylic acid
  • 1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxamide

Uniqueness

The unique combination of the trifluoromethyl group and the phenyl group in 1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylic acid distinguishes it from other similar compounds. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1269802-68-7

Molecular Formula

C16H10F3NO3

Molecular Weight

321.255

IUPAC Name

1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylic acid

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)12-6-10(9-4-2-1-3-5-9)7-13-11(12)8-14(15(21)22)20(13)23/h1-8,23H,(H,21,22)

InChI Key

KGXDBNBXAPVUIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C3C=C(N(C3=C2)O)C(=O)O)C(F)(F)F

Synonyms

1-Hydroxy-6-phenyl-4-trifluoromethyl-1H-indole-2-carboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid
Reactant of Route 2
1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid
Reactant of Route 3
1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid
Reactant of Route 4
1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid
Reactant of Route 5
1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid
Reactant of Route 6
1-hydroxy-4-(trifluoromethyl)-6-phenyl-1H-indole-2-carboxylicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.